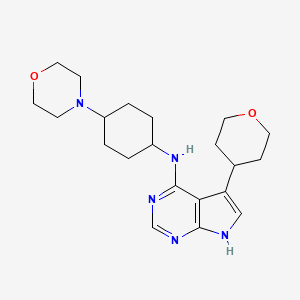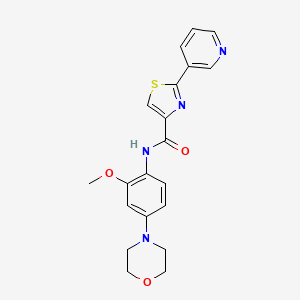
JH-II-127
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JH-II-127 es un inhibidor de la quinasa 2 de repetición rica en leucina (LRRK2) altamente potente, selectivo y que penetra en el cerebro. Este compuesto ha mostrado una gran promesa en el estudio de la enfermedad de Parkinson debido a su capacidad para inhibir tanto las formas salvaje como mutante de LRRK2 .
Aplicaciones Científicas De Investigación
JH-II-127 se utiliza principalmente en el estudio de la enfermedad de Parkinson debido a su capacidad para inhibir LRRK2, una quinasa implicada en la patología de la enfermedad . Se ha utilizado en varios estudios in vitro e in vivo para comprender el papel de LRRK2 en la neurodegeneración y para evaluar el potencial de los inhibidores de LRRK2 como agentes terapéuticos . Además, this compound tiene aplicaciones en el campo más amplio de la investigación de quinasas y el descubrimiento de fármacos .
Mecanismo De Acción
JH-II-127 ejerce sus efectos inhibiendo selectivamente la actividad quinasa de LRRK2. Se une al dominio quinasa de LRRK2, previniendo la fosforilación de residuos de serina clave (Ser910 y Ser935), que son cruciales para la actividad de la quinasa . Esta inhibición interrumpe las vías de señalización descendentes involucradas en la supervivencia y función neuronal, lo que hace que this compound sea una herramienta valiosa en la investigación de la enfermedad de Parkinson .
Análisis Bioquímico
Biochemical Properties
JH-II-127 plays a crucial role in biochemical reactions, particularly in the inhibition of leucine-rich repeat kinase 2 (LRRK2) . This compound interacts with LRRK2, a protein that is implicated in Parkinson’s disease . The interaction between this compound and LRRK2 is characterized by the compound’s ability to inhibit the kinase activity of LRRK2, thereby modulating its function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of LRRK2, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting LRRK2, this compound can potentially alter these cellular processes, thereby influencing the overall function of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to LRRK2 and inhibiting its kinase activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, thereby influencing the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit the phosphorylation of LRRK2 in a variety of cell types at a concentration of 0.1-0.3 μM
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. It has been reported that this compound is capable of inhibiting Ser935 phosphorylation in mouse brain following oral delivery of doses as low as 30 mg/kg .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de JH-II-127 implica múltiples pasos, comenzando con la preparación de 7H-pirrolo[2,3-d]pirimidina-2,4-diol. Esto se logra haciendo reaccionar 6-aminouracilo con acetato de sodio y cloroacetaldehído en agua a temperaturas elevadas . El compuesto resultante se clora luego usando oxicloruro de fósforo en tolueno para producir 2,4-dicloro-7H-pirrolo[2,3-d]pirimidina .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica, como cromatografía en capa fina, cromatografía líquida de alta resolución y cromatografía flash para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
JH-II-127 sufre varias reacciones químicas, que incluyen:
Reacciones de sustitución: Introducción de grupos funcionales durante la síntesis.
Inhibición de la fosforilación: Inhibe la fosforilación de Ser910 y Ser935 en LRRK2.
Reactivos y condiciones comunes
Reactivos: Acetato de sodio, cloroacetaldehído, oxicloruro de fósforo, tolueno.
Condiciones: Temperaturas elevadas, gradientes de disolventes y técnicas de purificación.
Productos principales
El producto principal de estas reacciones es el propio this compound, que se caracteriza por su alta pureza y actividad inhibitoria específica contra LRRK2 .
Comparación Con Compuestos Similares
Compuestos similares
HG-10-102-01: Otro inhibidor selectivo de LRRK2 con capacidades de penetración en el cerebro.
GSK2578215A: Un potente inhibidor de LRRK2 utilizado en contextos de investigación similares.
Singularidad
JH-II-127 destaca por su alta potencia, selectividad y permeabilidad cerebral, lo que lo hace particularmente efectivo en modelos preclínicos de la enfermedad de Parkinson . Su capacidad para inhibir tanto las formas salvaje como mutante de LRRK2 mejora aún más su utilidad en la investigación .
Propiedades
IUPAC Name |
[4-[[5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O3/c1-21-16-15-12(20)10-22-17(15)25-19(24-16)23-13-4-3-11(9-14(13)28-2)18(27)26-5-7-29-8-6-26/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEKBQXFNHWTQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of JH-II-127 against Toxoplasma gondii?
A: this compound exhibits potent anti-parasitic activity against Toxoplasma gondii tachyzoites by significantly inhibiting their intracellular proliferation []. While the exact mechanism is not fully elucidated, research suggests that this compound causes significant morphological damage to the parasite's mitochondria []. This damage likely disrupts the mitochondrial electron transport chain, ultimately leading to parasite death. Interestingly, unlike CGI-1746, another compound investigated in the same study, this compound does not appear to affect invasion or gliding ability of T. gondii [].
Q2: What is the potential of this compound as a therapeutic agent for Parkinson's Disease?
A: Research indicates that this compound demonstrates potent and selective inhibition of both wild-type and G2019S mutant leucine-rich repeat kinase 2 (LRRK2) []. This is significant because activating mutations in LRRK2 are present in a subset of Parkinson's disease (PD) patients, making it a potential therapeutic target. this compound effectively inhibits Ser910 and Ser935 phosphorylation of LRRK2, even at low concentrations (0.1-0.3 μM) across various cell types []. Notably, it also inhibits Ser935 phosphorylation in mouse brain following oral administration, highlighting its potential for therapeutic development [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
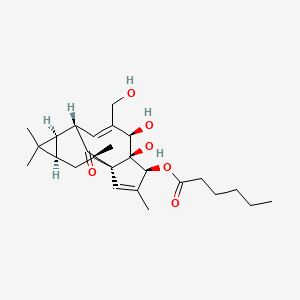

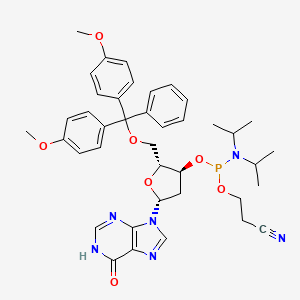
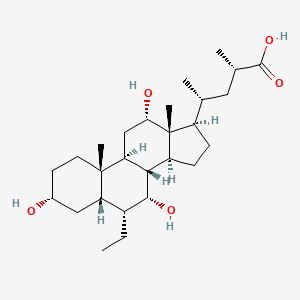
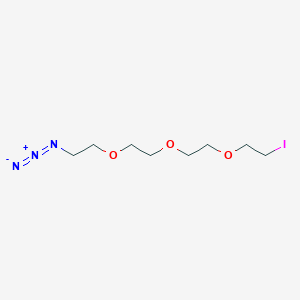


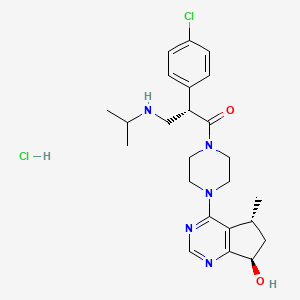
![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)


![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B608124.png)
